molecular formula C20H24N2O3 B2690355 N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1211419-26-9

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2690355
CAS No.: 1211419-26-9
M. Wt: 340.423
InChI Key: MPQGBQYZDWPFFB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemically synthesized small molecule featuring a pyrrolidine carboxamide core. This scaffold is of significant interest in medicinal chemistry and drug discovery, as similar structural motifs are found in compounds investigated for a range of pharmacological activities. Research into pyrrolidine carboxamides has identified potential value in several areas. For instance, certain pyrrolidine carboxamide derivatives have been explored as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis , a key target in the development of new antituberculosis agents . Other research efforts have designed and synthesized potent analgesic compounds based on a carboxamide pharmacophore, demonstrating the relevance of this functional group in central nervous system drug discovery . Furthermore, the distinct substitution pattern of this specific compound, with its 4-ethoxy and 4-methoxy phenyl rings, presents a unique molecular architecture for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or a reference standard in various biochemical and pharmacological assays. Its properties can be probed to better understand interactions with biological targets, contributing to the development of new therapeutic candidates. This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-10-6-17(7-11-19)21-20(23)22-13-12-16(14-22)15-4-8-18(24-2)9-5-15/h4-11,16H,3,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGBQYZDWPFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-ethoxyaniline and 4-methoxybenzaldehyde.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the starting materials with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate product with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

    Oxidation: Products include 4-ethoxybenzaldehyde and 4-methoxybenzoic acid.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a family of pyrrolidine and benzamide derivatives with alkoxy-substituted aryl groups. Key structural analogs include:

Compound ID/Reference Core Structure Substituents on Aromatic Rings Functional Groups
Target Compound Pyrrolidine 4-ethoxyphenyl (N), 4-methoxyphenyl (C3) Carboxamide
Compound 6 Benzamide 4-ethoxyphenyl (C3) Hydroxy, benzamide
Compound 5 Benzamide 4-methoxyphenyl (C3) Hydroxy, benzamide
(±)-14{2,6} Pyrrolidine 4-ethoxyphenyl (ureido), 4-methoxyphenyl Carboxylic acid, methyl, ureido
Compound Pyrrolidine 4-ethoxyphenyl (N), trifluoro-ketone (C1) Carboxamide, α,β-unsaturated ketone

Key Observations :

  • Pyrrolidine vs.
  • Alkoxy Substituents : Ethoxy and methoxy groups are common in analogs, with longer alkoxy chains (e.g., propoxy in Compound 7 ) increasing lipophilicity. The 4-ethoxy/4-methoxy combination in the target compound balances electron-donating effects and steric bulk.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight is comparable to (±)-14{2,6} (428 g/mol ), but the presence of a carboxamide group (vs. carboxylic acid in 14{2,6}) reduces acidity, likely enhancing membrane permeability.
  • Lipophilicity : Ethoxy and methoxy groups contribute to moderate lipophilicity, whereas the trifluoro-ketone substituent in ’s compound significantly increases hydrophobicity .

Functional Implications of Substituent Variations

Alkoxy Group Effects

  • Methoxy vs. Ethoxy’s larger size may enhance hydrophobic interactions.
  • Positional Isomerism : All analogs feature para-substituted aryl groups, optimizing steric and electronic compatibility with flat binding pockets (e.g., enzyme active sites) .

Unique Functional Groups

  • Trifluoro-Ketone (): The α,β-unsaturated trifluoro-ketone in ’s compound introduces strong electron-withdrawing effects, which may stabilize enolate intermediates or enhance electrophilic reactivity compared to the target compound’s alkoxy groups .

Biological Activity

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and applications in research.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3, with a molecular weight of 302.37 g/mol. The compound features a pyrrolidine ring substituted with both ethoxy and methoxy phenyl groups, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between 4-ethoxyaniline and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired carboxamide through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds in this class have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, by interfering with tubulin polymerization and inhibiting oncogenic kinases .

The proposed mechanism of action for this compound involves binding to specific molecular targets such as tubulin and cyclin-dependent kinases (CDKs). This interaction disrupts normal cellular functions, leading to increased apoptosis rates in cancerous cells. Molecular docking studies suggest that this compound exhibits high binding affinities for these targets, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that compounds similar to this compound possess antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating moderate to strong inhibition .

Case Studies

Several case studies have investigated the biological effects of related pyrrolidine derivatives:

  • Cytotoxicity Study : A study involving a series of pyrrolidine derivatives showed that certain compounds exhibited IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating significant cytotoxic effects while sparing normal cells .
  • Kinase Inhibition : Another study reported that pyrrolidine derivatives could inhibit multiple oncogenic kinases, suggesting a broad spectrum of activity against various cancer types .

Data Summary

Biological Activity IC50 (μM) Target Effect
Cytotoxicity (MCF-7 cells)0.52 - 6.26TubulinInduces apoptosis
Kinase InhibitionVariesMultiple oncogenic kinasesCell cycle arrest
Antimicrobial ActivityModerateVarious bacterial strainsInhibits growth

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